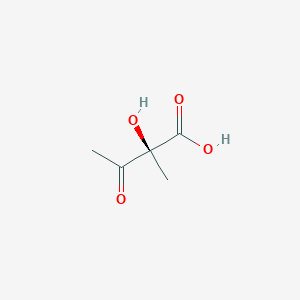

(2S)-2-hydroxy-2-methyl-3-oxobutanoic acid

Description

Properties

IUPAC Name |

(2S)-2-hydroxy-2-methyl-3-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-3(6)5(2,9)4(7)8/h9H,1-2H3,(H,7,8)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDWGEGFJUBKLB-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@](C)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331535 | |

| Record name | (2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-2-Acetolactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006855 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

71698-08-3 | |

| Record name | (2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71698-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetolactate, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071698083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ACETOLACTATE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTS9ADR29A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-2-Acetolactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006855 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on (2S)-2-hydroxy-2-methyl-3-oxobutanoic Acid

This technical guide provides a comprehensive overview of the properties, synthesis, and biological relevance of (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid, also known as (S)-α-acetolactic acid. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical characteristics, metabolic role, and its significance as a target for drug and herbicide development.

Core Properties

This compound is a chiral α-hydroxy acid that plays a crucial role as an intermediate in the biosynthesis of branched-chain amino acids.[1] It is a metabolite found in various organisms, including Escherichia coli and mice.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C5H8O4 | [2] |

| Molecular Weight | 132.11 g/mol | [2] |

| CAS Number | 71698-08-3 | [2] |

| Appearance | Solid | [2] |

| XLogP3 | -0.7 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Topological Polar Surface Area | 74.6 Ų | [2] |

| Complexity | 151 | [2] |

Stability

This compound is an unstable compound that can undergo spontaneous decarboxylation, particularly in acidic conditions and at elevated temperatures.[3] This reaction primarily yields acetoin.[1][3] The stability of α-acetolactate is crucial in biological systems and for its in vitro handling and analysis. Studies have shown that its stability is temperature-dependent, with degradation occurring more rapidly at higher temperatures.[2]

Biological Role and Signaling Pathway

This compound is a key intermediate in the biosynthesis of the branched-chain amino acids (BCAAs) valine and leucine.[1] This metabolic pathway is essential in plants, bacteria, fungi, and archaea.[4]

The synthesis of this compound is catalyzed by the enzyme acetolactate synthase (ALS) , also known as acetohydroxyacid synthase (AHAS).[1][4] ALS catalyzes the condensation of two molecules of pyruvate to form this compound.[1] This is the first committed step in the BCAA biosynthesis pathway.

The fate of this compound is twofold. It can be converted to α,β-dihydroxy-isovalerate by the enzyme ketol-acid reductoisomerase (KARI), leading to the synthesis of valine and leucine. Alternatively, it can be decarboxylated by the enzyme acetolactate decarboxylase (ALDC) to produce acetoin.[1]

Relevance in Drug and Herbicide Development

Acetolactate synthase (ALS) is a well-established target for the development of herbicides.[4][5] Several classes of herbicides, including sulfonylureas, imidazolinones, triazolopyrimidines, pyrimidinylthiobenzoates, and sulfonylaminocarbonyltriazolinones, act by inhibiting ALS, thereby blocking the synthesis of essential branched-chain amino acids and leading to plant death.[4][5]

The development of resistance to these herbicides in weeds is a significant agricultural problem, often arising from mutations in the ALS gene.[6] Understanding the interaction between inhibitors and ALS is crucial for designing new, effective herbicides and for managing resistance.

The table below summarizes the inhibitory constants (Ki) of various herbicide classes against acetolactate synthase.

| Herbicide Class | Example | Ki Value | Source |

| Sulfonylureas | Chlorimuron ethyl | 74.7 ± 6.1 nM | [7] |

| Imidazolinones | Imazaquin | ~3.0 µM | [7] |

| Pyrimidinylthiobenzoates | Bispyribac sodium | 40.9 ± 6.1 nM | [7] |

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes a representative method for the enzymatic synthesis of this compound using acetolactate synthase.

Materials:

-

Purified acetolactate synthase (ALS) from a suitable source (e.g., Lactococcus lactis).[8]

-

Sodium pyruvate

-

Thiamine pyrophosphate (ThDP)

-

Flavin adenine dinucleotide (FAD)

-

Magnesium chloride (MgCl2)

-

Potassium phosphate buffer (pH 6.5)

-

3 M Sulfuric acid (H2SO4) for quenching the reaction

Procedure:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 6.5), 70 mM sodium pyruvate, 1 mM ThDP, 10 µM FAD, and 1 mM MgCl2.[8][9]

-

Initiate the reaction by adding a purified preparation of acetolactate synthase to the reaction mixture. A typical enzyme concentration would be in the range of 10-50 µg/mL, but the optimal concentration should be determined empirically.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The reaction time can be optimized to achieve the desired conversion.

-

Terminate the reaction by adding an equal volume of 3 M H2SO4. This will also facilitate the decarboxylation of the product to acetoin for quantification if desired.[9]

-

For the isolation of this compound, the reaction should be stopped by a non-acidic method, such as rapid cooling and immediate purification.

Purification of this compound

Due to its instability, the purification of this compound requires gentle methods and is often performed at low temperatures.

Materials:

-

Anion exchange chromatography column (e.g., Mono Q)

-

Gradient HPLC system

-

Buffers for chromatography (e.g., Tris-HCl or phosphate buffer with a salt gradient)

Procedure:

-

After stopping the enzymatic synthesis reaction, clarify the mixture by centrifugation to remove the enzyme and any precipitated material.

-

Load the supernatant onto a pre-equilibrated anion exchange chromatography column.

-

Elute the bound compounds using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the equilibration buffer).

-

Collect fractions and analyze for the presence of this compound using a suitable analytical method such as HPLC-UV.

-

Pool the fractions containing the purified product and desalt if necessary. Store the purified compound at low temperatures (e.g., -80°C) to minimize degradation.

Quantitative Analysis by HPLC-UV

This protocol provides a general framework for the quantitative analysis of this compound by HPLC-UV. For α-keto acids, derivatization is often employed to enhance detection.[10]

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., Hypersil Gold aQ)[11]

-

Mobile phase: Acetonitrile and an acidic aqueous solution (e.g., 0.1% phosphoric acid).[11][12]

-

Derivatizing agent (optional, e.g., o-phenylenediamine for α-keto acids).[10]

Procedure:

-

Sample Preparation: Acidify the samples to a pH < 2 to ensure the compound is in its protonated form, which improves retention on a reversed-phase column.[11] If derivatization is used, follow the specific protocol for the chosen reagent.[10]

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile in an acidic aqueous buffer. The exact gradient will need to be optimized.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a low wavelength, typically around 210 nm, as the molecule lacks a strong chromophore.[11]

-

-

Quantification: Prepare a calibration curve using standards of known concentrations. The concentration of this compound in the samples can be determined by comparing their peak areas to the calibration curve.

Spectroscopic Characterization

While specific, readily available NMR spectra for this compound are limited in the literature, characterization would typically involve ¹H and ¹³C NMR spectroscopy. Based on the structure, the following characteristic signals would be expected:

-

¹H NMR: A singlet for the methyl group adjacent to the hydroxyl and carboxyl groups, a singlet for the acetyl methyl group, and a broad singlet for the hydroxyl proton (which may exchange with D2O).

-

¹³C NMR: Resonances for the carboxyl carbon, the ketone carbonyl carbon, the quaternary carbon bearing the hydroxyl group, and the two methyl carbons.

Researchers can obtain detailed structural information by performing 1D and 2D NMR experiments on a purified sample.[13][14]

References

- 1. Acetolactic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Efficient production of α-acetolactate by whole cell catalytic transformation of fermentation-derived pyruvate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Isolation and purification of acetolactate synthase and acetolactate decarboxylase from a Lactococcus lactis culture] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-Based Design of Acetolactate Synthase From Bacillus licheniformis Improved Protein Stability Under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Single determination of α-ketoglutaric acid and pyruvic acid in beer by HPLC with UV detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pepolska.pl [pepolska.pl]

- 13. Identification and characterization of the alpha-acetolactate synthase gene from Lactococcus lactis subsp. lactis biovar diacetylactis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to (S)-alpha-Acetolactic Acid

This technical guide provides a comprehensive overview of (S)-alpha-acetolactic acid, a key intermediate in the biosynthesis of branched-chain amino acids. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, synthesis, and its role as a target in drug discovery.

Chemical Structure and Properties

(S)-alpha-Acetolactic acid, with the IUPAC name (2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid, is a chiral alpha-hydroxy acid.[1][2] Its structure features a carboxylic acid group, a hydroxyl group, and a ketone, all attached to a four-carbon backbone. This molecule is a key intermediate in the metabolic pathways of microorganisms and plants.[1]

Chemical Structure:

Quantitative Data

The following table summarizes the key physicochemical properties of (S)-alpha-acetolactic acid. Data for the free acid and its commonly available potassium salt are included for comparison.

| Property | (S)-alpha-Acetolactic Acid | (S)-alpha-Acetolactic Acid Potassium Salt | Reference(s) |

| IUPAC Name | This compound | Potassium (2S)-2-hydroxy-2-methyl-3-oxobutanoate | [1][2][3] |

| CAS Number | 71698-08-3 | 2514681-28-6 | [2][3] |

| Molecular Formula | C5H8O4 | C5H7KO4 | [1][3] |

| Molecular Weight | 132.11 g/mol | 170.21 g/mol | [2][3] |

| SMILES | CC(=O)C(C)(C(=O)O)O | [K+].CC(=O)--INVALID-LINK--(O)C(=O)[O-] | [1][3] |

| InChI Key | NMDWGEGFJUBKLB-YFKPBYRVSA-N | NMDWGEGFJUBKLB-YFKPBYRVSA-M | [4] |

| Physical State | Solid | Solid | [2] |

| Storage Conditions | - | Store at < -15°C, keep dry, under Nitrogen | [3] |

Experimental Protocols

Synthesis

Biocatalytic Synthesis: A common and efficient method for the production of (S)-alpha-acetolactic acid is through whole-cell biocatalysis.[5] This process utilizes microorganisms engineered to overexpress a robust α-acetolactate synthase (ALS).

-

Principle: The acetolactate synthase enzyme catalyzes the condensation of two pyruvate molecules to form (S)-alpha-acetolactic acid.[1]

-

General Protocol:

-

Cultivate a suitable microbial host (e.g., Lactococcus lactis) engineered with a plasmid containing the gene for a desired acetolactate synthase.

-

Harvest the cells and resuspend them in a buffered solution containing a high concentration of pyruvate (e.g., 500 mM).

-

Incubate the reaction mixture under controlled pH and anaerobic conditions to prevent the oxidative decarboxylation of the product to diacetyl.[5]

-

Monitor the reaction progress by taking aliquots and analyzing for the presence of (S)-alpha-acetolactic acid.

-

Terminate the reaction and separate the biomass to obtain the crude product solution.

-

Purification

Purification of the highly polar and relatively unstable (S)-alpha-acetolactic acid can be challenging. Chromatographic techniques are generally employed.

-

Principle: Separation is based on the differential partitioning of the compound between a stationary phase and a mobile phase. Due to its polar nature, ion-exchange or reversed-phase chromatography with a highly aqueous mobile phase are suitable methods.

-

General Protocol (Ion-Exchange Chromatography):

-

Load the crude, cell-free product solution onto a strong anion-exchange (SAX) column equilibrated with a low-ionic-strength buffer.

-

Wash the column with the equilibration buffer to remove unbound impurities.

-

Elute the bound (S)-alpha-acetolactic acid using a salt gradient (e.g., NaCl or KCl) or a pH gradient.

-

Collect fractions and analyze for the presence of the target compound.

-

Pool the pure fractions and desalt if necessary.

-

Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the quantification of (S)-alpha-acetolactic acid.

-

Principle: The compound is separated on a chromatographic column and detected, typically by UV absorbance of the carboxyl group at a low wavelength (around 210 nm).[6][7]

-

General Method Parameters:

-

Column: A C18 column suitable for aqueous mobile phases is commonly used.[6]

-

Mobile Phase: An isocratic mobile phase of an acidified aqueous buffer (e.g., phosphate buffer at a low pH) is often effective.[6]

-

Detection: UV detection at 210 nm.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared with known concentrations of a standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for structural confirmation.

-

Expected ¹H NMR Signals: The spectrum would be expected to show signals for the two methyl groups and the hydroxyl proton. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[8]

-

Expected ¹³C NMR Signals: The spectrum should display five distinct carbon signals corresponding to the two methyl groups, the quaternary carbon, the ketone carbonyl, and the carboxylic acid carbonyl.[9]

Mass Spectrometry (MS): MS can be used to determine the molecular weight and fragmentation pattern.

-

Expected m/z: In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at an m/z of approximately 131.03.[4]

Biosynthetic Pathway of (S)-alpha-Acetolactic Acid

(S)-alpha-Acetolactic acid is a central intermediate in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[10] The initial step, the formation of (S)-alpha-acetolactic acid, is catalyzed by the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[11] This enzyme is found in plants and microorganisms but is absent in animals, making it an attractive target for herbicides and antimicrobial agents.[11]

Caption: Biosynthesis and fate of (S)-alpha-acetolactic acid.

Role in Drug Development

The primary significance of (S)-alpha-acetolactic acid in drug development lies in the enzyme responsible for its synthesis, acetolactate synthase (ALS). As this enzyme is essential for bacteria and fungi but absent in mammals, it represents a promising target for the development of novel antimicrobial agents.[11][12]

Inhibition of Acetolactate Synthase: Several classes of compounds are known to inhibit ALS, including sulfonylureas, imidazolinones, and triazolopyrimidines.[13][14] These inhibitors bind to the enzyme, blocking the production of (S)-alpha-acetolactic acid and subsequently starving the microorganism of essential branched-chain amino acids. Research in this area focuses on:

-

Discovery of Novel Inhibitors: High-throughput screening and computational drug design are employed to identify new chemical scaffolds that can effectively inhibit microbial ALS with high selectivity.[15]

-

Overcoming Resistance: The development of resistance to existing ALS inhibitors is a growing concern. Therefore, a key aspect of current research is the design of new inhibitors that are effective against resistant strains.[15]

Experimental Workflow for ALS Inhibitor Screening:

Caption: A generalized workflow for the discovery of novel ALS inhibitors.

References

- 1. Acetolactic acid - Wikipedia [en.wikipedia.org]

- 2. This compound | C5H8O4 | CID 440878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-α-Acetolactic acid potassium | 2514681-28-6 | FH172515 [biosynth.com]

- 4. - [ebi.ac.uk]

- 5. Efficient production of α-acetolactate by whole cell catalytic transformation of fermentation-derived pyruvate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scioninstruments.com [scioninstruments.com]

- 7. pepolska.pl [pepolska.pl]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Regulation of branched-chain amino acid biosynthesis by alpha-acetolactate decarboxylase in Streptococcus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acetohydroxyacid synthase: a target for antimicrobial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification and Evaluation of Novel Acetolactate Synthase Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. Computational design of novel inhibitors to overcome weed resistance associated with acetohydroxyacid synthase (AHAS) P197L mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of (S)-2-Acetolactate in Escherichia coli Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-2-Acetolactate is a crucial, yet transient, intermediate in the biosynthesis of branched-chain amino acids (BCAAs) in Escherichia coli. Positioned at a critical metabolic juncture, the synthesis and fate of (S)-2-acetolactate are tightly regulated, influencing cellular growth, protein synthesis, and metabolic homeostasis. This technical guide provides an in-depth exploration of the biological role of (S)-2-acetolactate in E. coli, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated metabolic and regulatory pathways.

Core Biological Role: A Precursor to Branched-Chain Amino Acids

The primary and most well-established role of (S)-2-acetolactate in E. coli is as a common precursor in the biosynthetic pathways of valine, leucine, and isoleucine. These essential amino acids are vital for protein synthesis and various other cellular functions.

The synthesis of (S)-2-acetolactate is catalyzed by the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This thiamine pyrophosphate (TPP)-dependent enzyme catalyzes the condensation of two molecules of pyruvate to form (S)-2-acetolactate, releasing carbon dioxide in the process.[1] In the isoleucine biosynthesis pathway, ALS catalyzes the condensation of one molecule of pyruvate and one molecule of α-ketobutyrate to form 2-aceto-2-hydroxybutyrate.

E. coli possesses three distinct ALS isoenzymes, each with unique regulatory properties and encoded by different operons:

-

ALS I (AHAS I): Encoded by the ilvBN operon.

-

ALS II (AHAS II): Encoded by the ilvGM operon. In many common lab strains of E. coli K-12, a frameshift mutation renders this isoenzyme inactive.

-

ALS III (AHAS III): Encoded by the ilvIH operon.

The presence of multiple isoenzymes allows for sophisticated regulation of BCAA biosynthesis in response to varying cellular needs and environmental conditions.

Metabolic Fates of (S)-2-Acetolactate

Once synthesized, (S)-2-acetolactate can proceed down several metabolic routes:

-

Conversion to Dihydroxy-Acid Intermediates: The primary fate of (S)-2-acetolactate in the BCAA biosynthesis pathway is its conversion to (2R,3R)-2,3-dihydroxy-3-methylbutanoate (for valine and leucine synthesis) by the enzyme ketol-acid reductoisomerase (KARI), encoded by the ilvC gene. This reaction requires NADPH as a cofactor.

-

Spontaneous Decarboxylation to Acetoin: (S)-2-acetolactate is an unstable α-keto acid and can undergo non-enzymatic oxidative decarboxylation to form acetoin, a neutral compound. This process is of significant interest in metabolic engineering, as it can divert carbon flux away from the production of acidic byproducts like acetate.

-

Enzymatic Conversion to Acetoin: While less prominent in wild-type E. coli under normal conditions, the enzyme α-acetolactate decarboxylase (ALDC) can catalyze the decarboxylation of (S)-2-acetolactate to acetoin. This enzymatic conversion is a key pathway in other bacteria, particularly in the production of 2,3-butanediol.

-

Formation of Diacetyl: Acetoin can be further oxidized to diacetyl (2,3-butanedione), a compound known for its buttery flavor. The spontaneous oxidative decarboxylation of (S)-2-acetolactate can also directly yield diacetyl.[2]

Quantitative Data

Enzyme Kinetics of Acetolactate Synthase Isoenzymes

The kinetic properties of the ALS isoenzymes are crucial for understanding the flow of carbon through the BCAA biosynthesis pathway. While a complete set of kinetic parameters for all three isoenzymes is not available in a single study, the following table summarizes available data from various sources.

| Isoenzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |

| ALS I (ilvBN) | Pyruvate | ~1.7 | Not Reported | Favorable for valine/leucine pathway |

| α-Ketobutyrate | Not Reported | Not Reported | ||

| ALS II (ilvGM) | Pyruvate | ~3.3 | Not Reported | Often inactive in K-12 strains |

| α-Ketobutyrate | Not Reported | Not Reported | ||

| ALS III (ilvIH) | Pyruvate | ~10 | Not Reported | Higher capacity, less sensitive to feedback |

| α-Ketobutyrate | Not Reported | Not Reported |

Note: The kinetic parameters of ALS isoenzymes can vary depending on the experimental conditions (pH, temperature, cofactor concentrations). The provided values should be considered as approximations.

Feedback Inhibition of Acetolactate Synthase

The activity of ALS is allosterically regulated by the end-products of the BCAA pathway: valine, leucine, and isoleucine. This feedback inhibition is a critical mechanism for maintaining amino acid homeostasis.

| Isoenzyme | Inhibitor | Ki (mM) | Type of Inhibition |

| ALS I (ilvBN) | Valine | ~0.1 | Competitive |

| Isoleucine | ~0.5 | Competitive | |

| Leucine | ~1.0 | Competitive | |

| ALS III (ilvIH) | Valine | >10 | Less Sensitive |

| Isoleucine | >10 | Less Sensitive | |

| Leucine | ~5.0 | Competitive |

Intracellular Metabolite Concentrations

The intracellular concentrations of the substrates for ALS are important determinants of the rate of (S)-2-acetolactate synthesis.

| Metabolite | Concentration (mM) | Growth Condition |

| Pyruvate | 0.3 - 1.6 | Glucose minimal medium |

| α-Ketobutyrate | 0.1 - 0.5 | Glucose minimal medium |

Metabolic Flux Analysis

Experimental Protocols

Acetolactate Synthase (ALS) Activity Assay

This protocol is based on the colorimetric detection of acetoin formed from the acid-catalyzed decarboxylation of acetolactate.

Materials:

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.6), 10 mM MgCl₂, 100 µM FAD, 1 mM thiamine pyrophosphate (TPP).

-

Substrate Solution: 100 mM sodium pyruvate in Assay Buffer.

-

Stopping Solution: 6 M H₂SO₄.

-

Color Reagent A: 0.5% (w/v) creatine.

-

Color Reagent B: 5% (w/v) α-naphthol in 2.5 M NaOH (prepare fresh).

-

E. coli cell lysate containing ALS.

Procedure:

-

Prepare the reaction mixture by adding 450 µL of Assay Buffer and 50 µL of cell lysate to a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the reaction by adding 500 µL of pre-warmed Substrate Solution.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding 100 µL of Stopping Solution.

-

To convert acetolactate to acetoin, incubate the mixture at 60°C for 15 minutes.

-

Cool the tubes to room temperature.

-

Add 1 mL of Color Reagent A and 1 mL of Color Reagent B.

-

Vortex and incubate at room temperature for 20 minutes to allow for color development.

-

Measure the absorbance at 525 nm using a spectrophotometer.

-

A standard curve using known concentrations of acetoin should be prepared to quantify the amount of acetolactate produced.

Quantification of (S)-2-Acetolactate by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of (S)-2-acetolactate from E. coli intracellular extracts. Optimization may be required for specific experimental setups.

Materials:

-

Quenching Solution: 60% (v/v) methanol, chilled to -40°C.

-

Extraction Solution: 75% (v/v) ethanol, chilled to -20°C.

-

HPLC system with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: 25 mM potassium phosphate buffer (pH 2.5) with 5% (v/v) methanol.

-

(S)-2-Acetolactate standard.

Procedure:

-

Metabolite Quenching and Extraction:

-

Rapidly quench the metabolism of a known quantity of E. coli cells by adding the culture to the ice-cold Quenching Solution.

-

Centrifuge the cells at low temperature (e.g., -9°C) to pellet.

-

Resuspend the cell pellet in the cold Extraction Solution.

-

Lyse the cells by sonication or bead beating on ice.

-

Centrifuge at high speed to pellet cell debris.

-

Collect the supernatant containing the intracellular metabolites.

-

-

HPLC Analysis:

-

Filter the extract through a 0.22 µm filter.

-

Inject a known volume of the filtered extract onto the HPLC system.

-

Elute the compounds isocratically with the Mobile Phase at a flow rate of 0.5 mL/min.

-

Detect (S)-2-acetolactate by monitoring the absorbance at 210 nm.

-

Quantify the concentration of (S)-2-acetolactate by comparing the peak area to a standard curve prepared with the (S)-2-acetolactate standard.

-

Co-Immunoprecipitation (Co-IP) of IlvB and IlvN Subunits

This protocol describes a method to investigate the in vivo interaction between the catalytic (IlvB) and regulatory (IlvN) subunits of ALS I.

Materials:

-

E. coli strain expressing tagged versions of IlvB (e.g., with a His-tag) and IlvN (e.g., with a FLAG-tag).

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% (v/v) Triton X-100, 1 mM EDTA, protease inhibitor cocktail.

-

Anti-FLAG antibody conjugated to agarose beads.

-

Wash Buffer: Lysis Buffer with a lower concentration of Triton X-100 (e.g., 0.1%).

-

Elution Buffer: Glycine-HCl (pH 2.5) or a buffer containing a high concentration of FLAG peptide.

-

SDS-PAGE and Western blotting reagents.

-

Anti-His-tag antibody.

Procedure:

-

Grow the engineered E. coli strain to mid-log phase and induce protein expression if necessary.

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication.

-

Clarify the lysate by centrifugation at high speed.

-

Incubate the cleared lysate with anti-FLAG agarose beads for 2-4 hours at 4°C with gentle rotation.

-

Pellet the beads by centrifugation and wash them three times with Wash Buffer.

-

Elute the bound proteins from the beads using the Elution Buffer.

-

Neutralize the eluate if using a low pH elution buffer.

-

Analyze the eluate by SDS-PAGE and Western blotting using an anti-His-tag antibody to detect the co-immunoprecipitated IlvB subunit.

Visualizations

Metabolic Pathway of (S)-2-Acetolactate

Caption: Metabolic pathways originating from (S)-2-acetolactate in E. coli.

Regulatory Network of ilv Operons

Caption: Simplified regulatory network of the ilv operons in E. coli.

Conclusion

(S)-2-Acetolactate stands as a central metabolic hub in E. coli, primarily serving as the gateway to the biosynthesis of essential branched-chain amino acids. The intricate regulation of its synthesis, through multiple acetolactate synthase isoenzymes governed by feedback inhibition and transcriptional control, underscores its importance for cellular fitness. Furthermore, the alternative metabolic fates of (S)-2-acetolactate, leading to the formation of neutral compounds like acetoin, have opened up exciting avenues for metabolic engineering applications. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and manipulate this critical metabolic node for scientific and biotechnological advancements.

References

The Absence of (S)-2-Acetolactate and the Central Role of Branched-Chain Amino Acid Catabolism in Mouse Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-2-Acetolactate, a key intermediate in the biosynthesis of branched-chain amino acids (BCAAs) in plants, fungi, and microorganisms, does not have a direct endogenous function in mouse metabolism. Mice, like all animals, lack the enzyme acetolactate synthase (ALS) necessary for its production. Consequently, the metabolic pathways involving (S)-2-acetolactate are absent in murine models. The murine gene Ilvbl (ilvB-like), despite its name suggesting a link to BCAA synthesis, encodes the enzyme 2-hydroxyacyl-CoA lyase 2 (HACL2), which participates in fatty acid alpha-oxidation, not amino acid biosynthesis. This guide pivots from the nonexistent role of endogenous (S)-2-acetolactate to a comprehensive overview of the highly relevant and extensively studied area of BCAA catabolism in mice. Understanding the intricate regulation of BCAA breakdown is critical for research in metabolic diseases, oncology, and neurology, where dysregulated BCAA levels are frequently implicated. This document provides detailed experimental protocols, quantitative data on BCAA metabolism, and visual diagrams of the key pathways and experimental workflows.

(S)-2-Acetolactate: A Metabolite Absent in Murine Metabolism

The biosynthesis of the essential branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—is a metabolic pathway crucial for life but absent in the animal kingdom.[1][2][3][4] In organisms that synthesize their own BCAAs, the first committed step is the formation of (S)-2-acetolactate from two molecules of pyruvate, a reaction catalyzed by acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[5] Extensive genomic and proteomic studies have confirmed that the gene encoding ALS is not present in mammals, including the mouse (Mus musculus).[1][3] Therefore, (S)-2-acetolactate is not an endogenous metabolite in mice, and there are no known signaling or metabolic functions attributed to it.

The Murine Ilvbl Gene: Not an Acetolactate Synthase

Initial interest in a potential mammalian analogue to ALS arose from the identification of the ILVBL (ilvB-like) gene in humans and its ortholog in mice. However, functional characterization has demonstrated that the protein product of the mouse Ilvbl gene is 2-hydroxyacyl-CoA lyase 2 (HACL2).[6] While HACL2 is a thiamine pyrophosphate-dependent enzyme like ALS, its function is not in amino acid synthesis but in the degradation of phytosphingosine and the alpha-oxidation of fatty acids.[6] Mice with a homozygous knockout of the Ilvbl gene do not exhibit phenotypes related to BCAA deficiency but show alterations in the concentration of dimethylglyoxal in the brain under specific stress conditions.[7]

The logical relationship clarifying the absence of (S)-2-acetolactate in mouse metabolism is depicted below.

Figure 1. Logical diagram illustrating the absence of the (S)-2-acetolactate synthesis pathway in mice and the central role of dietary intake and subsequent catabolism of branched-chain amino acids.

Hypothetical Metabolism of Exogenous (S)-2-Acetolactate

While there is a lack of studies on the administration of (S)-2-acetolactate to mice, it is plausible that if introduced exogenously, it would undergo decarboxylation to form acetoin. This reaction can occur spontaneously, especially under acidic conditions, or be catalyzed by an acetolactate decarboxylase, an enzyme found in some bacteria. Whether mice possess an enzyme with significant promiscuous activity to catalyze this reaction is unknown. Acetoin, in turn, could potentially be metabolized further, though its metabolic fate in mammals is not well-characterized.

Branched-Chain Amino Acid Catabolism in the Mouse

Given that mice rely entirely on dietary sources for BCAAs, the catabolic pathways for these amino acids are of paramount importance for maintaining homeostasis. Dysregulation of BCAA catabolism is linked to various pathological states, including insulin resistance, diabetes, and heart failure.[8][9] The primary steps of BCAA catabolism are conserved across mammals and involve two key enzymatic reactions.

The pathway for BCAA catabolism in mice is outlined below.

Figure 2. The branched-chain amino acid (BCAA) catabolic pathway in mice, initiated by transamination via BCAT and oxidative decarboxylation by the BCKDH complex.

Key Enzymes and Their Regulation

Branched-Chain Aminotransferases (BCATs): The initial, reversible step of BCAA catabolism is the transfer of the amino group to α-ketoglutarate, forming glutamate and the respective branched-chain α-keto acids (BCKAs).[10] Mice have two BCAT isoforms: the cytosolic BCAT1, predominantly found in the brain, and the mitochondrial BCAT2, which is widely expressed in other tissues, particularly muscle.[11]

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: This multi-enzyme complex catalyzes the irreversible oxidative decarboxylation of BCKAs, which is the rate-limiting step in BCAA catabolism.[10] The activity of the BCKDH complex is tightly regulated by a phosphorylation/dephosphorylation cycle. Phosphorylation by BCKDH kinase (BCKDK) inactivates the complex, while dephosphorylation by the phosphatase PP2Cm activates it.[12][13] The tissue distribution of these regulatory enzymes plays a crucial role in whole-body BCAA homeostasis.

Quantitative Data on BCAA Metabolism in Mice

The concentrations of BCAAs and the activity of their catabolic enzymes vary across different tissues in the mouse, reflecting the specialized metabolic roles of each organ.

Table 1: BCAA Concentrations and Catabolic Enzyme Activity in Mouse Tissues

| Tissue | Leucine (nmol/g) | Isoleucine (nmol/g) | Valine (nmol/g) | BCAT Activity | BCKDH Activity (Total) |

| Liver | ~100-150 | ~50-80 | ~100-160 | Low | High |

| Skeletal Muscle | ~80-120 | ~40-70 | ~90-140 | High | Low |

| Heart | ~70-110 | ~30-60 | ~80-130 | Moderate | Moderate |

| Brain | ~20-40 | ~10-20 | ~20-50 | High (BCAT1) | Low |

| Adipose Tissue | ~30-60 | ~15-30 | ~40-70 | Moderate | Low |

| Kidney | ~60-100 | ~30-50 | ~70-120 | Moderate | High |

| Pancreas | ~150-250 | ~80-130 | ~160-260 | Moderate | High |

Note: Values are approximate and can vary based on diet, genetic background, and metabolic state. Data compiled from multiple sources.[1][6][7][14]

Table 2: Kinetic Parameters of Key BCAA Catabolic Enzymes in Rodents

| Enzyme | Substrate | Km (mM) | Vmax | Source Organism/Tissue |

| BCAT1 (cytosolic) | L-Leucine | ~1.0 | - | Rat Brain |

| L-Isoleucine | ~1.0 | - | Rat Brain | |

| L-Valine | ~5.0 | - | Rat Brain | |

| BCAT2 (mitochondrial) | L-Leucine | ~0.4-0.8 | - | Rat Kidney |

| L-Isoleucine | ~0.5-1.0 | - | Rat Kidney | |

| L-Valine | ~1.0-2.0 | - | Rat Kidney | |

| BCKDH Complex | α-Ketoisocaproate (KIC) | ~0.015-0.030 | - | Rat Liver |

| α-Keto-β-methylvalerate (KMV) | ~0.015-0.030 | - | Rat Liver | |

| α-Ketoisovalerate (KIV) | ~0.030-0.050 | - | Rat Liver |

Note: Kinetic parameters can vary significantly with experimental conditions. Data compiled from multiple sources.[15][16][17]

Experimental Protocols for Studying BCAA Metabolism in Mice

Accurate assessment of BCAA metabolism is fundamental to understanding its role in health and disease. Below are detailed methodologies for key experiments.

Protocol for Quantification of BCAAs and BCKAs in Mouse Plasma and Tissues

This protocol describes the sample preparation and analysis using liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Mouse plasma or snap-frozen tissues

-

Internal standards (e.g., 13C-labeled BCAAs)

-

Acetonitrile with 0.3% formic acid

-

Liquid nitrogen

-

Homogenizer

-

Centrifuge (refrigerated)

-

LC-MS system

Procedure:

-

Sample Collection: Collect blood via cardiac puncture into EDTA-coated tubes and centrifuge at 2,000 x g for 15 minutes at 4°C to obtain plasma. For tissues, immediately snap-freeze in liquid nitrogen upon dissection and store at -80°C.

-

Tissue Homogenization: Pulverize frozen tissue in liquid nitrogen. Homogenize the powdered tissue in 10 volumes of ice-cold 50% aqueous acetonitrile containing 0.3% formic acid and internal standards.[18]

-

Protein Precipitation: For plasma, add 4 volumes of ice-cold acetonitrile with internal standards. For tissue homogenates, proceed to the next step.

-

Centrifugation: Centrifuge samples at 13,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant for LC-MS analysis.

-

LC-MS Analysis: Analyze the samples on an LC-MS system equipped with a suitable column (e.g., C18) and a gradient elution method. Use tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of BCAAs and their corresponding BCKAs against the internal standards.

Protocol for BCKDH Activity Assay in Mouse Tissue Homogenates

This spectrophotometric assay measures the rate of NAD+ reduction to NADH, which is coupled to the decarboxylation of a BCKA substrate.[4]

Materials:

-

Fresh or frozen mouse tissue (e.g., liver, muscle)

-

Extraction buffer (e.g., 50 mM potassium phosphate, 2 mM EDTA, pH 7.5)

-

Assay buffer (e.g., 30 mM potassium phosphate, 0.2 mM thiamine pyrophosphate, 1 mM MgCl2, 0.4 mM CoA, 2.5 mM NAD+, pH 7.4)

-

BCKA substrate (e.g., α-ketoisovalerate)

-

Lambda protein phosphatase (for total activity measurement)

-

Spectrophotometer

Procedure:

-

Tissue Homogenization: Homogenize ~150 mg of tissue in ice-cold extraction buffer.

-

Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant.

-

Measurement of Actual Activity:

-

Add a portion of the supernatant to the assay buffer in a cuvette.

-

Initiate the reaction by adding the BCKA substrate.

-

Immediately monitor the increase in absorbance at 340 nm (indicative of NADH formation) at 37°C for several minutes.

-

-

Measurement of Total Activity:

-

Incubate another portion of the supernatant with lambda protein phosphatase for 20-30 minutes at 37°C to dephosphorylate and fully activate the BCKDH complex.

-

Perform the assay as described in step 3.

-

-

Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH (6220 M-1cm-1). The activity state is the ratio of actual to total activity.

An example of an experimental workflow for studying BCAA metabolism in a mouse model of diet-induced obesity is provided below.

Figure 3. Experimental workflow for investigating the impact of a high-fat diet on branched-chain amino acid metabolism in mice.

Conclusion

References

- 1. Disruption of BCAA metabolism in mice impairs exercise metabolism and endurance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ckisotopes.com [ckisotopes.com]

- 4. researchgate.net [researchgate.net]

- 5. Acetone metabolism in mice: increased activity in mice heterozygous for obesity genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research Portal [scholarship.libraries.rutgers.edu]

- 7. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | BCAA Catabolic Defect Alters Glucose Metabolism in Lean Mice [frontiersin.org]

- 9. Defective Branched-Chain Amino Acid (BCAA) Catabolism Disrupts Glucose Metabolism and Sensitizes the Heart to Ischemia-reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects [frontiersin.org]

- 12. The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tissue-specific and Nutrient Regulation of the Branched-chain α-Keto Acid Dehydrogenase Phosphatase, Protein Phosphatase 2Cm (PP2Cm) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Impaired growth and neurological abnormalities in branched-chain α-keto acid dehydrogenase kinase-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The specificity and kinetic mechanism of branched-chain amino acid aminotransferase from Escherichia coli studied with a new improved coupled assay procedure and the enzyme's potential for biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. uniprot.org [uniprot.org]

- 17. researchgate.net [researchgate.net]

- 18. BCAA Supplementation in Mice with Diet-induced Obesity Alters the Metabolome Without Impairing Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Significance of α-Acetolactic Acid in Microorganisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Acetolactic acid, also known as 2-hydroxy-2-methyl-3-oxobutanoic acid, is a pivotal intermediate in the microbial biosynthesis of essential branched-chain amino acids: valine and leucine.[1] Its presence and metabolism are of significant interest in various fields, including metabolic engineering, food science, and the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and analysis of α-acetolactic acid in microorganisms, tailored for researchers and professionals in the life sciences.

Historically, the elucidation of amino acid biosynthetic pathways in microorganisms was a major focus of biochemical research in the mid-20th century. While a singular, celebrated "discovery" paper for α-acetolactic acid is not as prominent as for other major metabolites, its identification was an integral part of unraveling the intricate steps leading to valine and leucine synthesis. Its existence was inferred and later confirmed through studies on amino acid auxotrophs of Escherichia coli and Saccharomyces cerevisiae. The enzyme responsible for its formation, acetolactate synthase, has since been extensively studied.[2]

Biosynthesis of α-Acetolactic Acid

The primary route for the synthesis of α-acetolactic acid is the condensation of two molecules of pyruvate, a key glycolytic end product. This reaction is catalyzed by the thiamine pyrophosphate (TPP)-dependent enzyme, acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3]

The metabolic fate of α-acetolactic acid is a critical branch point. It can either proceed down the biosynthetic pathway to form valine and leucine, or it can undergo decarboxylation. This decarboxylation can be enzymatic, catalyzed by α-acetolactate decarboxylase to produce acetoin, or it can occur spontaneously and oxidatively to form diacetyl, a compound known for its buttery flavor in fermented foods.[4][5]

Signaling Pathway and Regulation

The biosynthesis of α-acetolactic acid is tightly regulated, primarily through feedback inhibition of the acetolactate synthase enzyme by the end products of the pathway: valine, leucine, and isoleucine.[6][7] In many bacteria, such as E. coli, this regulation also occurs at the genetic level, where high concentrations of these amino acids lead to the transcriptional attenuation of the operons containing the genes for the biosynthetic enzymes, including ilvBN, ilvGM, and ilvIH which code for different isoforms of acetolactate synthase.[2] In some bacteria, like Acetobacter pasteurianus, the expression of the acetolactate synthase gene (alsS) is controlled by a LysR-type transcriptional regulator.[4][8]

Caption: Biosynthesis and regulation of α-acetolactic acid.

Quantitative Data on α-Acetolactic Acid Production

The concentration of α-acetolactic acid in microbial cultures can vary significantly depending on the species, strain, and fermentation conditions. The following table summarizes some reported values.

| Microorganism | Fermentation Conditions | α-Acetolactic Acid Concentration | Reference(s) |

| Lactococcus lactis | Engineered strain with overexpressed robust α-acetolactate synthase, whole-cell biocatalysis with pyruvate as substrate. | 172 ± 2 mM | [9] |

| Lactococcus lactis | Engineered strain converting glucose in GM17 medium. | 122 ± 5 mM | [9] |

| Lactococcus lactis | Engineered strain converting lactose from dairy waste. | 113 ± 3 mM | [9] |

| Lactococcus lactis | Wild-type strain grown in M17 medium with glucose and pyruvate at pH 4.5 or 5.5. | C4 compounds detected | [10] |

| Escherichia coli | Recombinant strain expressing L. lactis α-acetolactate synthase gene. | α-acetolactate was the first metabolic product formed from pyruvate | [1] |

| Saccharomyces cerevisiae | Laboratory strain with an inactive ilv2 gene cannot form α-acetolactate, while ilv5 mutants accumulate it. | High leakage in ilv5 mutants | [11] |

Experimental Protocols

Quantification of α-Acetolactic Acid by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying α-acetolactic acid and its related metabolites.

Principle: This method involves the chromatographic separation of compounds in a liquid mobile phase passing through a solid stationary phase. The quantification of α-acetolactic acid is often performed indirectly by its conversion to acetoin, which is then measured.

Detailed Methodology:

-

Sample Preparation:

-

Collect a sample of the fermentation broth.

-

Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet the microbial cells.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.

-

-

Conversion to Acetoin (if measuring indirectly):

-

Acidify the sample to facilitate the decarboxylation of α-acetolactic acid to acetoin. This can be achieved by adding a small volume of a strong acid (e.g., HCl).

-

Heat the sample at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 15-30 minutes) to ensure complete conversion.

-

-

HPLC Analysis:

-

Column: A common choice is a Bio-Rad Aminex HPX-87H column, suitable for organic acid analysis.

-

Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 5 mM H₂SO₄) is typically used.

-

Flow Rate: A flow rate of 0.5-0.6 mL/min is common.

-

Column Temperature: Maintain the column at a constant temperature, for example, 60°C.

-

Detection: Use a Refractive Index (RI) detector or a UV detector at a low wavelength (e.g., 210 nm) for acetoin.

-

Quantification: Prepare a standard curve with known concentrations of acetoin. The concentration of α-acetolactic acid in the original sample can be calculated based on the measured acetoin concentration.

-

Colorimetric Assay for α-Acetolactic Acid (Voges-Proskauer Test)

The Voges-Proskauer (VP) test is a classic colorimetric method that can be adapted for the quantification of α-acetolactic acid by measuring its conversion product, acetoin.[12][13]

Principle: In the presence of a strong base (KOH) and atmospheric oxygen, acetoin is oxidized to diacetyl. Diacetyl then reacts with a guanidine group (provided by creatine) and α-naphthol to produce a red-colored complex. The intensity of the color is proportional to the amount of acetoin present.

Detailed Methodology:

-

Reagent Preparation:

-

Barritt's Reagent A: 5% (w/v) α-naphthol in absolute ethanol.

-

Barritt's Reagent B: 40% (w/v) potassium hydroxide (KOH) in deionized water.

-

Creatine Solution (optional but enhances sensitivity): 0.5% (w/v) creatine in deionized water.

-

-

Sample Preparation and Conversion:

-

Prepare the cell-free supernatant as described for the HPLC method.

-

Ensure the conversion of α-acetolactic acid to acetoin by acidification and heating as described previously. Neutralize the sample if necessary before proceeding.

-

-

Colorimetric Reaction:

-

To a clean test tube, add a specific volume of the sample (e.g., 1 mL).

-

Add Barritt's Reagent A (e.g., 0.6 mL) and mix well.

-

Add Barritt's Reagent B (e.g., 0.2 mL).

-

Shake the tube vigorously to introduce oxygen, which is necessary for the oxidation of acetoin to diacetyl.

-

Allow the reaction to proceed for 15-30 minutes at room temperature for color development.

-

-

Measurement and Quantification:

-

Measure the absorbance of the solution at a specific wavelength (e.g., 522-530 nm) using a spectrophotometer.

-

Prepare a standard curve using known concentrations of acetoin to determine the concentration in the sample.

-

Experimental Workflow and Logical Relationships

The discovery and characterization of α-acetolactic acid in microorganisms typically follow a structured experimental workflow.

Caption: Experimental workflow for α-acetolactic acid analysis.

Conclusion

The discovery of α-acetolactic acid as a key intermediate in microbial metabolism has been fundamental to our understanding of amino acid biosynthesis and has opened avenues for metabolic engineering and the study of flavor development in fermented foods. For drug development professionals, the enzyme responsible for its synthesis, acetolactate synthase, being absent in animals, presents an attractive target for the development of novel antimicrobial agents.[2] The detailed protocols and data presented in this guide offer a solid foundation for researchers and scientists to further explore the multifaceted roles of this important metabolite.

References

- 1. Identification and characterization of the alpha-acetolactate synthase gene from Lactococcus lactis subsp. lactis biovar diacetylactis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetolactate synthase - Wikipedia [en.wikipedia.org]

- 3. Acetolactic acid - Wikipedia [en.wikipedia.org]

- 4. Characterization and Regulation of the Acetolactate Synthase Genes Involved in Acetoin Biosynthesis in Acetobacter pasteurianus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Feedback-Resistant Acetohydroxy Acid Synthase Increases Valine Production in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Herbicide-Resistant Mutations in Acetolactate Synthase Can Reduce Feedback Inhibition and Lead to Accumulation of Branched-Chain Amino Acids [scirp.org]

- 7. Branched Chain Amino Acid Biosynthesis | Inhibitors of Branched Chain Amino Acid Biosynthesis - passel [passel2.unl.edu]

- 8. Characterization and Regulation of the Acetolactate Synthase Genes Involved in Acetoin Biosynthesis in Acetobacter pasteurianus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficient production of α-acetolactate by whole cell catalytic transformation of fermentation-derived pyruvate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 11. researchgate.net [researchgate.net]

- 12. Voges–Proskauer test - Wikipedia [en.wikipedia.org]

- 13. microbiologyinfo.com [microbiologyinfo.com]

An In-depth Technical Guide to (S)-alpha-Acetolactic Acid: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

(S)-alpha-Acetolactic acid, a chiral keto acid, plays a pivotal role as a key intermediate in the biosynthesis of branched-chain amino acids in plants and microorganisms. Its unique chemical structure and inherent instability present both challenges and opportunities in various scientific and industrial applications, including drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of (S)-alpha-Acetolactic acid, detailed experimental protocols for its quantification, and a visualization of its central role in metabolic pathways.

Core Physical and Chemical Properties

(S)-alpha-Acetolactic acid is a challenging molecule to isolate and characterize due to its instability, readily undergoing decarboxylation, particularly in acidic conditions and at elevated temperatures. The data presented below has been compiled from various sources, with some properties predicted or pertaining to its more stable salt forms.

Table 1: Physical Properties of (S)-alpha-Acetolactic Acid and its Potassium Salt

| Property | (S)-alpha-Acetolactic Acid | (S)-alpha-Acetolactic Acid Potassium Salt | Source(s) |

| IUPAC Name | (2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid | Potassium (2S)-2-hydroxy-2-methyl-3-oxobutanoate | [1] |

| Molecular Formula | C₅H₈O₄ | C₅H₇KO₄ | [1][2] |

| Molecular Weight | 132.11 g/mol | 170.20 g/mol | [1][2] |

| Appearance | Solid (predicted) | Solid | [3][4] |

| Melting Point | Not available (decomposes) | ~92 °C | [3][4] |

| Boiling Point | Not applicable (decomposes) | Not applicable | - |

| pKa | 3.45 | - | [5] |

| Solubility | Soluble in water (predicted) | Soluble in water | [6] |

Note on Stability: Alpha-acetolactic acid is known to be unstable and decarboxylates to form acetoin. This decomposition is influenced by temperature and pH.

Chemical Reactivity and Biological Role

(S)-alpha-Acetolactic acid is the direct precursor to the amino acids valine and leucine. Its formation and subsequent conversion are tightly regulated by key enzymes in the branched-chain amino acid (BCAA) biosynthesis pathway.

Branched-Chain Amino Acid Biosynthesis Pathway

The following diagram illustrates the central position of (S)-alpha-Acetolactic acid in the biosynthesis of valine and leucine, starting from pyruvate.

Experimental Protocols

Accurate quantification of (S)-alpha-Acetolactic acid is often achieved indirectly by measuring the enzymatic products of its synthesis or degradation. Below are detailed methodologies for assaying the activity of the key enzymes involved.

Acetolactate Synthase (ALS) Activity Assay

This protocol is based on the colorimetric determination of acetoin, which is formed by the acid-catalyzed decarboxylation of the enzymatically produced alpha-acetolactate.

Materials:

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5, containing 10 mM MgCl₂, 1 mM thiamine pyrophosphate (TPP), and 10 µM FAD.

-

Substrate Solution: 100 mM sodium pyruvate in Assay Buffer.

-

Stop Solution: 6 N H₂SO₄.

-

Color Reagent A: 0.5% (w/v) creatine.

-

Color Reagent B: 5% (w/v) α-naphthol in 2.5 M NaOH (prepare fresh).

-

Enzyme extract (e.g., cell lysate).

-

Standard: Acetoin solution of known concentration.

Procedure:

-

Enzyme Reaction:

-

In a microcentrifuge tube, mix 50 µL of enzyme extract with 50 µL of Substrate Solution.

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 10 µL of Stop Solution.

-

-

Decarboxylation:

-

Incubate the reaction mixture at 60°C for 15 minutes to convert alpha-acetolactate to acetoin.

-

-

Color Development:

-

Add 100 µL of Color Reagent A and 100 µL of Color Reagent B to the tube.

-

Incubate at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 525 nm using a spectrophotometer.

-

Prepare a standard curve using known concentrations of acetoin to quantify the amount of alpha-acetolactate produced.

-

Experimental Workflow for ALS Assay:

alpha-Acetolactate Decarboxylase (ALDC) Activity Assay

This assay measures the decrease in alpha-acetolactate concentration by quantifying the remaining acetoin after a chemical decarboxylation step.

Materials:

-

Buffer: 50 mM MES buffer, pH 6.0.

-

Substrate: (S)-alpha-Acetolactic acid (can be synthesized from its ethyl ester).

-

Enzyme extract containing ALDC.

-

Stop Solution: 6 N H₂SO₄.

-

Color Reagents A and B (as in the ALS assay).

-

Acetoin standard.

Procedure:

-

Substrate Preparation (if necessary):

-

Synthesize alpha-acetolactate by saponification of ethyl 2-acetoxy-2-methylacetoacetate with NaOH, followed by neutralization.

-

-

Enzyme Reaction:

-

Pre-incubate the enzyme extract and buffer at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the alpha-acetolactate substrate.

-

Take aliquots at different time points and stop the reaction by adding them to the Stop Solution.

-

-

Quantification of Remaining Substrate:

-

Incubate the stopped reaction mixtures at 60°C for 15 minutes to convert the remaining alpha-acetolactate to acetoin.

-

Develop the color and measure the absorbance at 525 nm as described in the ALS assay.

-

-

Calculation:

-

The ALDC activity is determined by the rate of decrease in acetoin concentration over time.

-

Logical Relationship for ALDC Activity Determination:

This technical guide provides a foundational understanding of the physical and chemical properties of (S)-alpha-Acetolactic acid, its biological significance, and methodologies for its study. The inherent instability of this molecule necessitates careful handling and indirect methods for its quantification. The provided information is intended to support researchers and professionals in the fields of biochemistry, microbiology, and drug development in their work with this important metabolic intermediate.

References

- 1. Acetolactic acid - Wikipedia [en.wikipedia.org]

- 2. cymitquimica.com [cymitquimica.com]

- 3. creative-enzymes.com [creative-enzymes.com]

- 4. echemi.com [echemi.com]

- 5. Efficient production of α-acetolactate by whole cell catalytic transformation of fermentation-derived pyruvate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid (CAS: 71698-08-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-hydroxy-2-methyl-3-oxobutanoic acid, also known as (S)-α-Acetolactic acid, is a chiral keto acid that plays a crucial role as a metabolic intermediate in the biosynthesis of branched-chain amino acids (BCAAs) such as valine and leucine.[1] Its significance extends to various research and industrial applications, including the stereospecific isotopic labeling of proteins for NMR spectroscopy studies and as a precursor in the synthesis of valuable chemicals. This guide provides a comprehensive overview of its biochemical context, synthesis, and analysis, tailored for professionals in research and drug development.

Physicochemical Properties

This compound is a solid compound with the following properties:

| Property | Value | Reference |

| CAS Number | 71698-08-3 | [2][3] |

| Molecular Formula | C₅H₈O₄ | [2][3] |

| Molecular Weight | 132.11 g/mol | [2] |

| Appearance | Solid | [3] |

| IUPAC Name | This compound | [2] |

| Synonyms | (S)-α-Acetolactic acid, (S)-2-Acetolactate | [2] |

Biochemical Significance and Signaling Pathway

This compound is a key intermediate in the biosynthetic pathway of the essential amino acids valine and leucine. This pathway is initiated from pyruvate.

The formation of this compound is catalyzed by the enzyme Acetolactate Synthase (ALS) , which condensates two molecules of pyruvate. Subsequently, Ketol-acid Reductoisomerase (KARI) catalyzes the conversion of this compound to α,β-dihydroxy-isovalerate, a precursor for valine, or it can be further processed in the pathway leading to leucine.

Below is a DOT language script describing the initial steps of the valine and leucine biosynthesis pathway.

Caption: Initial steps of the valine and leucine biosynthesis pathway.

Quantitative Data: Enzyme Kinetics

The enzymatic synthesis and conversion of this compound are governed by the kinetics of Acetolactate Synthase (ALS) and Ketol-acid Reductoisomerase (KARI). The following tables summarize the available kinetic parameters for these enzymes.

Table 1: Kinetic Parameters of Acetolactate Synthase (ALS)

| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (µM/min) | Reference |

| Acetobacter pasteurianus | Pyruvate | 31.8 | 2.9 | [3] |

| Lactococcus lactis | Pyruvate | ~30 | - | |

| Leuconostoc spp. | Pyruvate | ~10 | - |

Table 2: Kinetic Parameters of Ketol-acid Reductoisomerase (KARI)

| Enzyme Source | Substrate | Cofactor | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |

| Escherichia coli | (2S)-2-acetolactate | NADPH | 230 ± 8 | 2.15 ± 0.02 | [2] |

| Spinacia oleracea | (2S)-2-acetolactate | NADPH | - | ~1 | [4] |

| Sulfolobus acidocaldarius | (2S)-2-acetolactate | NADPH | - | - | [5] |

| Sulfolobus acidocaldarius | NADPH | - | 0.4 | - | [5] |

| Sulfolobus acidocaldarius | NADH | - | 6.0 | - | [5] |

| Campylobacter jejuni (wild-type) | (2S)-2-acetolactate | - | 881 ± 50 | 0.85 ± 0.05 | [2] |

| Campylobacter jejuni (mutant) | (2S)-2-acetolactate | - | 1980 ± 190 | 0.47 ± 0.02 | [2] |

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is a generalized procedure based on the enzymatic activity of Acetolactate Synthase (ALS).

Materials:

-

Purified Acetolactate Synthase (ALS) enzyme

-

Sodium Pyruvate

-

Thiamine pyrophosphate (TPP)

-

FAD

-

MgCl₂

-

Phosphate buffer (pH 7.0-7.5)

-

Quenching solution (e.g., 1 M HCl)

-

Reaction vessel

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, sodium pyruvate (substrate), TPP, FAD, and MgCl₂ in a reaction vessel.

-

Pre-incubate the mixture at the optimal temperature for the specific ALS enzyme being used (typically 25-37 °C).

-

Initiate the reaction by adding a known concentration of purified ALS enzyme to the reaction mixture.

-

Incubate the reaction for a predetermined time, allowing for the conversion of pyruvate to this compound.

-

Stop the reaction by adding a quenching solution, such as 1 M HCl, which denatures the enzyme.

-

The resulting solution contains this compound, which can then be purified.

Purification of this compound

Purification from the enzymatic reaction mixture can be achieved using standard chromatography techniques.

Materials:

-

Reaction mixture from the enzymatic synthesis.

-

Ion-exchange chromatography column (e.g., a strong anion exchanger).

-

Elution buffers (e.g., a gradient of NaCl or another salt in a suitable buffer).

-

Fraction collector.

-

Analytical system for monitoring fractions (e.g., HPLC or LC-MS).

Procedure:

-

Centrifuge the quenched reaction mixture to remove any precipitated protein.

-

Load the supernatant onto a pre-equilibrated ion-exchange chromatography column.

-

Wash the column with the starting buffer to remove unbound components.

-

Elute the bound this compound using a salt gradient.

-

Collect fractions using a fraction collector.

-

Analyze the fractions to identify those containing the pure compound.

-

Pool the pure fractions and desalt if necessary.

-

Lyophilize or concentrate the pooled fractions to obtain the purified solid compound.

Isotopic Labeling of Proteins for NMR Spectroscopy

This protocol outlines the general steps for using isotopically labeled (e.g., ¹³C) this compound as a precursor for labeling valine and leucine residues in proteins expressed in E. coli.

Materials:

-

E. coli expression strain.

-

Minimal media (e.g., M9) prepared with D₂O for deuteration.

-

Isotopically labeled this compound (e.g., ¹³C labeled).

-

Other necessary nutrients and antibiotics.

-

Standard equipment for protein expression and purification.

Procedure:

-

Grow a starter culture of the E. coli expression strain in a rich medium (e.g., LB).

-

Inoculate the minimal media (in D₂O) with the starter culture.

-

Grow the cells to a suitable optical density (e.g., OD₆₀₀ of 0.6-0.8).

-

Induce protein expression with the appropriate inducer (e.g., IPTG).

-

Simultaneously, add the isotopically labeled this compound to the culture. The cells will take up the precursor and incorporate the isotopic label into the newly synthesized valine and leucine residues of the target protein.

-

Continue the culture for several hours to allow for protein expression and label incorporation.

-

Harvest the cells by centrifugation.

-

Purify the labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

-

The purified, isotopically labeled protein is now ready for NMR analysis.

Analytical Methods and Spectroscopic Data

The analysis of this compound can be performed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Chemical Shifts: The proton NMR spectrum is expected to show signals for the two methyl groups and the hydroxyl proton. The chemical shifts will be influenced by the adjacent carbonyl and carboxyl groups.

Predicted ¹³C NMR Chemical Shifts: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule, including the carboxyl carbon, the ketone carbonyl carbon, the quaternary carbon bearing the hydroxyl group, and the two methyl carbons.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

HPLC and LC-MS are valuable for the separation, identification, and quantification of this compound.

HPLC:

-

Column: A reversed-phase C18 column or a column suitable for organic acid analysis.

-

Mobile Phase: An acidic mobile phase, such as water with a small percentage of formic acid or acetic acid, and an organic modifier like acetonitrile or methanol.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable due to the presence of the carbonyl group.

LC-MS:

-

Ionization: Electrospray ionization (ESI) in negative mode is typically used for the analysis of carboxylic acids, detecting the [M-H]⁻ ion.

-

Expected m/z: For this compound (C₅H₈O₄, MW = 132.11), the expected deprotonated molecule [M-H]⁻ would have an m/z of approximately 131.03.

Experimental Workflow Visualization

The following DOT script visualizes a general experimental workflow for the enzymatic synthesis and subsequent analysis of this compound.

Caption: Workflow for synthesis and analysis.

Conclusion

This compound is a biochemically significant molecule with important applications in scientific research, particularly in the field of structural biology. This guide has provided a detailed overview of its properties, biochemical role, synthesis, and analysis. The provided data and protocols are intended to be a valuable resource for researchers and professionals working with this compound. Further research to obtain and publish detailed experimental spectroscopic data would be a valuable contribution to the scientific community.

References

- 1. Methyl 2-hydroxy-2-methyl-3-oxobutyrate 98 72450-34-1 [sigmaaldrich.com]

- 2. This compound | C5H8O4 | CID 440878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. EP0500188A2 - Process for the preparation of alpha-acetolactic acid - Google Patents [patents.google.com]

- 5. CN1119212A - Process for preparing, separating and purifying acetolactate synthetase - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Stereoisomers of 2-Hydroxy-2-methyl-3-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-2-methyl-3-oxobutanoic acid, also known as α-acetolactic acid, is a chiral molecule of significant biological importance. Its stereochemistry plays a crucial role in its metabolic fate and biological activity. This technical guide provides a comprehensive overview of the synthesis, properties, and biological significance of the stereoisomers of 2-hydroxy-2-methyl-3-oxobutanoic acid, with a particular focus on the naturally occurring (S)-enantiomer. This document details biosynthetic and chemical synthesis strategies, analytical methods for enantiomeric separation, and the metabolic pathways in which this molecule is a key intermediate.

Introduction